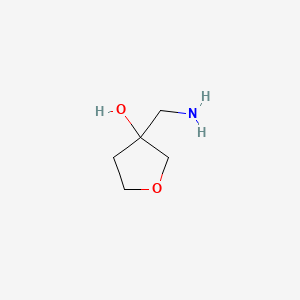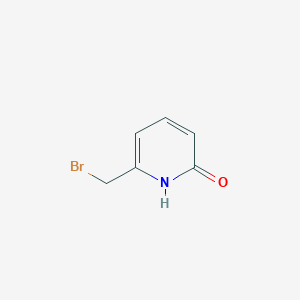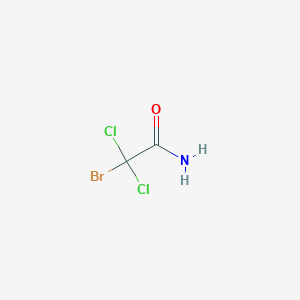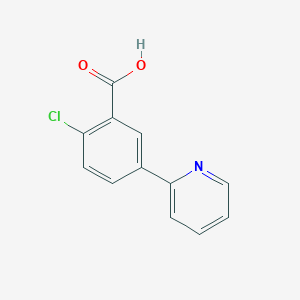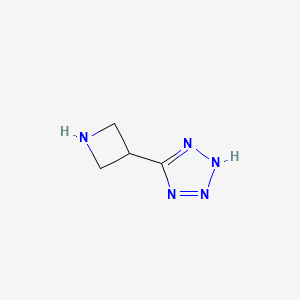
5-(Azetidin-3-yl)-2H-Tetrazol
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
Azetidines can be synthesized through several methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “5-(azetidin-3-yl)-2H-tetrazole” would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, they can have different melting points, boiling points, and densities .Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Aminosäurederivaten
Der Azetidin-Rest in „5-(Azetidin-3-yl)-2H-Tetrazol“ dient als wertvoller Baustein für die Synthese neuer heterocyclischer Aminosäurederivate. Diese Derivate werden durch Reaktionen wie die Aza-Michael-Addition synthetisiert, die zu Verbindungen führen können, die eine Vielzahl biologischer Aktivitäten aufweisen .
Entwicklung neuartiger Pharmakophore
Azetidin-haltige Verbindungen sind bekannt für ihre Rolle als Pharmakophore im Wirkstoffdesign. Die einzigartige Struktur von „this compound“ könnte zur Entwicklung neuer Pharmakophore genutzt werden, die auf neuartige Weise mit biologischen Zielstrukturen interagieren können, was möglicherweise zur Entdeckung neuer Medikamente führen könnte .
Gametocide
In der Landwirtschaft wurden bestimmte Azetidin-Verbindungen als Gametocide identifiziert. Obwohl dies für „this compound“ nicht direkt angegeben ist, legt seine strukturelle Ähnlichkeit mit diesen Verbindungen potenzielle Anwendungen zur Kontrolle der Fortpflanzung von Schädlingen oder invasiven Arten nahe .
Peptidmimetik-Forschung
Azetidincarbonsäuren sind wichtig für die Untersuchung von Peptidmimetika. “this compound” könnte verwendet werden, um Mimetika zu erzeugen, die zum Verständnis von Peptidinteraktionen und -stabilität beitragen, was für das therapeutische Peptiddesign von entscheidender Bedeutung ist .
Kreuzkupplungs-Chemische Reaktionen
Die Verbindung kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden, um eine Vielzahl neuartiger heterocyclischer Verbindungen zu erzeugen. Diese Anwendung ist im Bereich der organischen Synthese von Bedeutung, wo die Erzeugung unterschiedlicher molekularer Architekturen unerlässlich ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWELXPIPDXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)

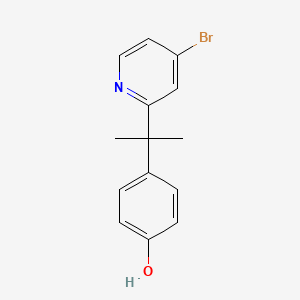

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)
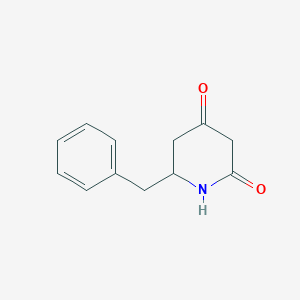

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)

